molecular formula C22H14ClFN4O3S B2744633 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1251687-56-5

8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2744633
CAS RN: 1251687-56-5
M. Wt: 468.89
InChI Key: XVSVXKBRJCDQIB-UHFFFAOYSA-N
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Description

8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H14ClFN4O3S and its molecular weight is 468.89. The purity is usually 95%.
BenchChem offers high-quality 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemically Controlled Synthesis

A significant application of compounds related to 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves stereochemically controlled synthesis. The acid-catalyzed phenylsulfanyl migration technique is used for preparing single enantiomers and diastereoisomers of related structures, demonstrating controlled stereochemistry through aldol reactions or reduction of hydroxy-ketones (Eames, Heras, Jones, & Warren, 1996).

Anticancer Activity

Another critical research avenue is the exploration of anticancer properties. Derivatives of the related compound structure have shown moderate to high inhibition activities against cell lines like HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). This highlights the potential of such compounds in developing new anticancer therapies (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Novel Synthesis Routes

Research also focuses on creating novel synthesis routes for similar spirocyclic structures. These methods include highly stereocontrolled intramolecular Michael addition, showcasing efficient pathways to synthesize diastereoisomerically pure compounds. Such innovative approaches enhance the accessibility and diversity of spirocyclic compounds for further biological and chemical studies (Iwata, Hattori, Uchida, & Imanishi, 1984).

Environmental Applications

Another intriguing application involves environmental remediation, such as the removal of water-soluble carcinogenic azo dyes and aromatic amines. Compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane framework have been employed as effective sorbents, demonstrating high dye removal efficiencies. This research indicates the potential for such compounds in developing new materials for environmental cleanup and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).

Optical and Nonlinear Optical Material Development

The development of new organic materials for nonlinear optical devices also represents a significant application area. Structures incorporating the 1,4-dioxa-8-azaspiro[4.5]decane motif have been identified as promising candidates for such applications, highlighting their potential in advancing optical and electronic device technologies (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its environment and its stability.

properties

IUPAC Name

3-benzyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O3S/c23-15-7-6-14(10-16(15)24)20-25-18(31-26-20)12-27-17-8-9-32-19(17)21(29)28(22(27)30)11-13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVXKBRJCDQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane

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